
2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole” is a complex organic molecule that contains several functional groups including a methoxy group, a sulfanyl group, a pyridinyl group, and a benzothiazole group. These functional groups could potentially give the compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods (like DFT) can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
H+/K+-ATPase Inhibition for Antisecretory Activity
A study focused on the development of highly potent antisecretory (H+,K+)-ATPase inhibitors, where the chemical structure of 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole derivatives played a crucial role. These compounds require acid activation to form their active principle. The research highlighted the selection of pantoprazole, a compound within this class, due to its combination of high potency and increased stability at neutral pH, which was chosen for clinical studies (Kohl et al., 1992).
Antimicrobial Activity
Several studies have synthesized and evaluated new pyridine derivatives, including those related to 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole, for their antimicrobial properties. These compounds have shown considerable antibacterial activity, suggesting potential for developing new antimicrobial agents (Patel & Agravat, 2009).
Fluorescent Probes for Biological Applications
Research on excited-state intramolecular proton transfer (ESIPT) molecules, including benzothiazole derivatives, has led to the development of fluorescent probes. These probes can be used for sensing sulfite in living cells, illustrating the application of these compounds in cellular imaging and biological studies (Geng et al., 2015).
Solid-State ESIPT Fluorescent Chromism
A study on sulfonic acid-substituted benzothiazoles, including 2-(2′-hydroxyphenyl)benzothiazole derivatives, showcased their application as solid-state ESIPT fluorescent chromic molecules. These compounds can sense various organic bases and amines, demonstrating their potential in developing solid-state sensing devices for biologically important molecules (Nakane et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-22-13-8-10-14(11-9-13)23-18-15(5-4-12-20-18)19-21-16-6-2-3-7-17(16)24-19/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEURJDQLJOVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

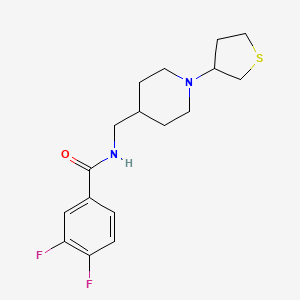

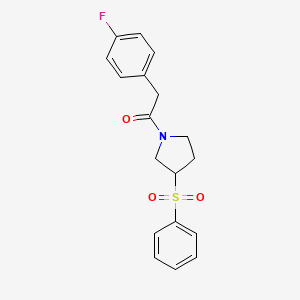

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
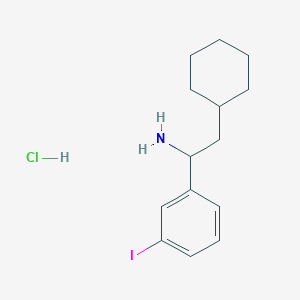
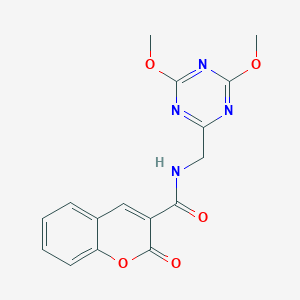

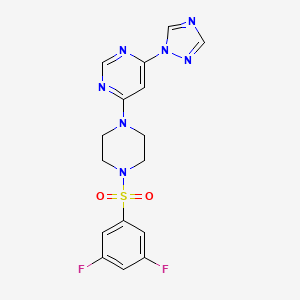
![Methyl 4-chloro-2-[(2-oxochromen-3-yl)carbonylamino]benzoate](/img/structure/B2702820.png)
![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)

![[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2702826.png)
![N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2702828.png)